molecular formula C16H19N5O2 B15076114 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione

8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione

Cat. No.: B15076114
M. Wt: 313.35 g/mol
InChI Key: NVCLSXSHBDFPLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with a pteridine derivative, which undergoes alkylation and subsequent amination to introduce the hexyl and amino groups, respectively .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and ensuring purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzo[g]pteridine derivatives .

Scientific Research Applications

8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and amino group contribute to its solubility and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

8-amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C16H19N5O2/c1-2-3-4-5-8-21-15(22)13-14(20-16(21)23)19-12-9-10(17)6-7-11(12)18-13/h6-7,9H,2-5,8,17H2,1H3,(H,19,20,23)

InChI Key

NVCLSXSHBDFPLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O

Origin of Product

United States

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